

Application Notes and Protocols: Apalutamide In Vitro Cell Proliferation Assay

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Compound of Interest

Compound Name: Apalutamide

Cat. No.: B1683753

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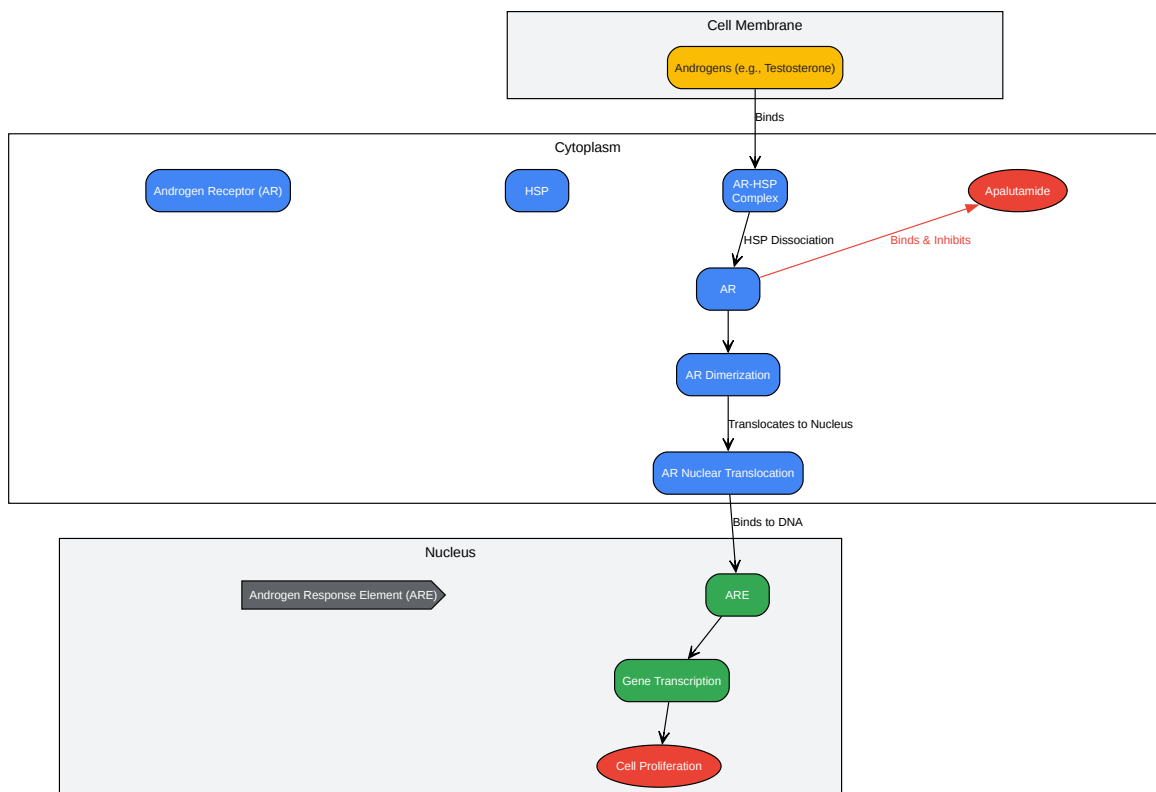
For Researchers, Scientists, and Drug Development Professionals

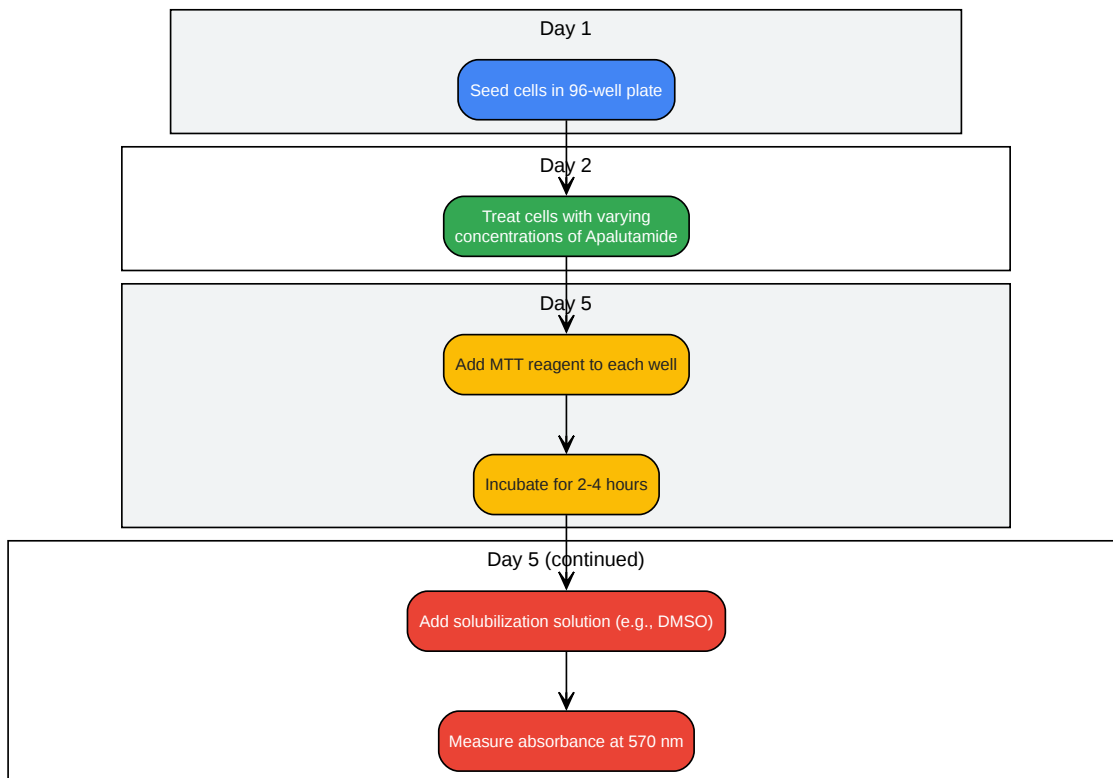
Introduction

Apalutamide is a potent, non-steroidal antiandrogen agent that selectively and irreversibly binds to the ligand-binding domain of the androgen receptor (AR).[1][2][3] This interaction inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription, ultimately leading to a decrease in prostate cancer cell proliferation and induction of apoptosis.[2][4] These application notes provide a detailed protocol for assessing the anti-proliferative effects of **Apalutamide** in vitro using a colorimetric cell proliferation assay, such as the MTT assay.

Mechanism of Action of **Apalutamide**

Prostate cancer cell growth is often dependent on androgens, which activate the androgen receptor to stimulate the transcription of genes responsible for cell growth and survival. **Apalutamide** acts as a direct antagonist to the androgen receptor. By binding to the ligand-binding domain of the AR, it effectively blocks the downstream signaling cascade. This leads to reduced expression of AR target genes, such as prostate-specific antigen (PSA), and a subsequent decrease in tumor cell proliferation. **Apalutamide** has demonstrated greater efficacy in preclinical models compared to older antiandrogens like bicalutamide.





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